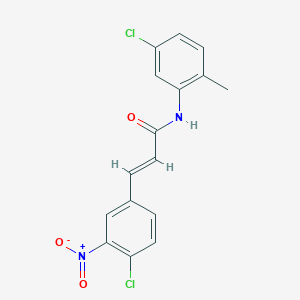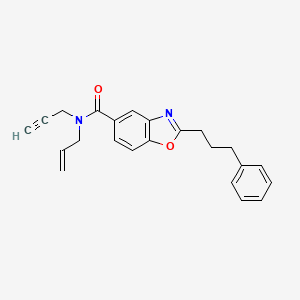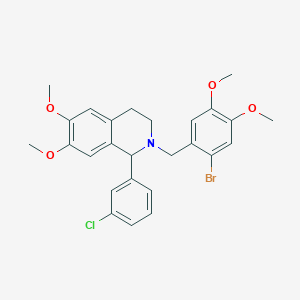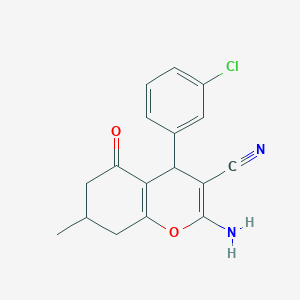
(2E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a prop-2-enamide backbone with chloro and nitro substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylaniline and 4-chloro-3-nitrobenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and nitro groups on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(5-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide
- (2E)-N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
- (2E)-N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Comparison
- Structural Differences : The presence or absence of chloro and nitro groups on the phenyl rings.
- Chemical Properties : Variations in reactivity and stability due to different substituents.
- Biological Activities : Differences in biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-2-5-12(17)9-14(10)19-16(21)7-4-11-3-6-13(18)15(8-11)20(22)23/h2-9H,1H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSRQYLHKVZAAP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5144323.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)

![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)
![2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B5144357.png)
![4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B5144363.png)
![N-[1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5144365.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5144379.png)
![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)

![[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate](/img/structure/B5144396.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)
![4-ethoxy-N-({4-hydroxy-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B5144415.png)
